molecular formula C20H13BrClN3O2 B11288667 5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

Cat. No.: B11288667
M. Wt: 442.7 g/mol
InChI Key: XSVAMCRLCVPOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is a complex organic compound that features a bromine and chlorine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and cyclization. One common method involves the bromination and chlorination of a benzamide precursor, followed by coupling with an oxazolo[4,5-b]pyridine derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C20H13BrClN3O2

Molecular Weight

442.7 g/mol

IUPAC Name

5-bromo-2-chloro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H13BrClN3O2/c21-14-7-8-16(22)15(10-14)19(26)24-11-12-3-5-13(6-4-12)20-25-18-17(27-20)2-1-9-23-18/h1-10H,11H2,(H,24,26)

InChI Key

XSVAMCRLCVPOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.